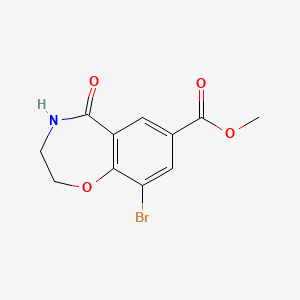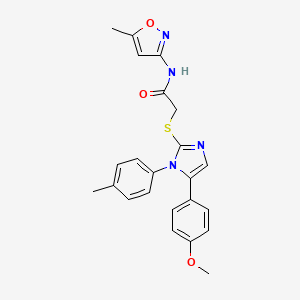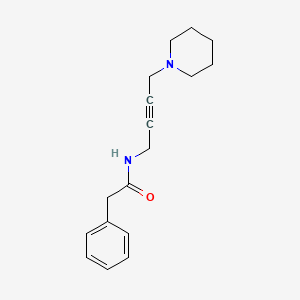
2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide, also known as PB28, is a synthetic compound that belongs to the family of N-substituted arylalkylamides. It is a promising drug candidate that has been extensively studied for its potential applications in cancer treatment and diagnosis. PB28 is a selective agonist of the G protein-coupled receptor 55 (GPR55), which is overexpressed in various cancer cell types.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Derivatives
Research has led to the synthesis of N-aryl/aralkyl substituted derivatives that exhibit promising activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial targets in the treatment of conditions like Alzheimer's disease. These derivatives also displayed activity against lipoxygenase enzymes, indicating potential anti-inflammatory properties (Khalid et al., 2014).
Development of Novel Anxiolytics
Compounds with structural similarities have shown significant oral activity in animal models predictive of clinical efficacy for the treatment of anxiety. These findings suggest potential applications in developing new treatments for anxiety disorders (Kordik et al., 2006).
Therapeutic Applications
A derivative has been used in pharmaceutical compositions and therapeutic applications, highlighting the compound's utility in developing new medications (ジュリアン・ジョヴァンニーニ et al., 2005).
Alcohol Intake Reduction
An atypical anxiolytic structurally related to this compound has demonstrated a favorable profile in reducing alcohol intake compared to naltrexone, suggesting a new approach to treating alcoholism (Rezvani et al., 2007).
Asymmetric Synthesis
Studies have also focused on the asymmetric synthesis of enantiomerically pure piperidines from lactams, contributing to the development of more selective and potent pharmaceutical agents (Micouin et al., 1994).
Gastroprotective Activity
Further research has identified acetamide derivatives with significant gastroprotective action, offering potential advancements in treatments for gastrointestinal disorders (Hirakawa et al., 1998).
Propiedades
IUPAC Name |
2-phenyl-N-(4-piperidin-1-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(15-16-9-3-1-4-10-16)18-11-5-8-14-19-12-6-2-7-13-19/h1,3-4,9-10H,2,6-7,11-15H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHOQRCUBODWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2581439.png)
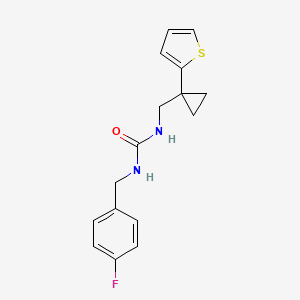
![(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2581441.png)
![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2581442.png)
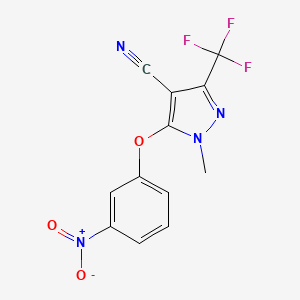
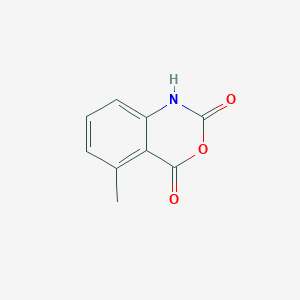
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide](/img/structure/B2581445.png)
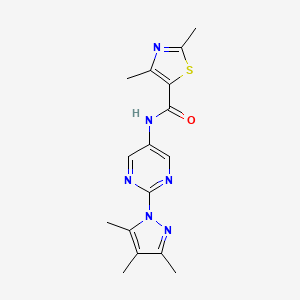
![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2581447.png)
![N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2581449.png)
![5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2581450.png)
![4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2581454.png)
